molecular formula C14H26O2 B110289 (E)-9-Dodecenyl acetate CAS No. 35148-19-7

(E)-9-Dodecenyl acetate

Cat. No.: B110289
CAS No.: 35148-19-7
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-SNAWJCMRSA-N
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Description

Significance as a Lepidopteran Semiochemical

(E)-9-Dodecenyl acetate (B1210297) is a well-documented and vital semiochemical for a multitude of moth species. It often acts as the major component of a female-released sex pheromone blend, initiating the mating cascade by attracting males from a distance. The specific blend of pheromone components, including (E)-9-dodecenyl acetate and its isomers or other related compounds, is what typically ensures species-specific attraction. researchgate.net Its role is so integral that synthetic versions are widely used in pest management strategies to monitor and control populations of economically important moth pests. epa.govuliege.be For instance, it is used to manage the Eastern pine shoot borer (Eucosma gloriola) and the European pine shoot moth (Rhyacionia buoliana). herts.ac.uk

Contextualization within Insect Pheromone Research

The identification and synthesis of this compound and other pheromones have been pivotal in advancing our understanding of insect behavior and chemical communication. Research into lepidopteran pheromones, which are often straight-chain unsaturated fatty alcohols, acetates, or aldehydes, has revealed the remarkable specificity of these chemical signals. nih.gov The biosynthesis of these compounds within the female pheromone gland involves a series of enzymatic reactions, including desaturation and chain shortening of fatty acids. nih.gov The study of these biosynthetic pathways is not only of fundamental scientific interest but also holds potential for developing novel and sustainable pest control methods.

Role in Species-Specific Chemical Communication

The specificity of chemical communication in Lepidoptera is often achieved through precise blends of pheromone components. While this compound may be a primary attractant for several species, its activity is frequently modulated by the presence and ratio of other compounds, such as its geometric isomer, (Z)-9-dodecenyl acetate, or other structurally similar molecules. mdpi.comnih.gov For example, the sex pheromone of Eucosma coniogramma is primarily this compound. mdpi.com In contrast, the lima bean pod borer, Etiella behrii, utilizes a blend that includes this compound along with other dodecyl and tetradecenyl acetates. jircas.go.jp This variation in the pheromone cocktail helps to prevent interspecific mating and maintain reproductive isolation among different species. researchgate.net

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₂₆O₂ nih.gov
Molecular Weight 226.35 g/mol nih.gov
CAS Number 35148-19-7 nih.gov
Appearance Colorless liquid regulations.gov
Odor Mild, fruity regulations.gov

Lepidopteran Species Utilizing this compound

SpeciesFamilyRole of this compound
Epirrhoe alternata (White-banded toothed carpet)GeometridaeAttractant pherobase.com
Spodoptera frugiperda (Fall armyworm)NoctuidaePheromone component pherobase.com
Epinotia criddleanaTortricidaeAttractant nih.gov
Eucosma coniogrammaTortricidaeMajor pheromone component mdpi.com
Etiella behriiPyralidaeSex pheromone component jircas.go.jp
Eucosma giganteanaTortricidaeBehavioral inhibitor mdpi.comusda.gov
Lobesia botrana (European grapevine moth)TortricidaeMinor pheromone component nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-dodec-9-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0035291
Record name (E)-9-Dodecenyl acetate
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35148-19-7, 16974-34-8
Record name (E)-9-Dodecenyl acetate
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Record name 9-Dodecenyl acetate
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Record name 9-Dodecenyl acetate, (9E)-
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Record name 9-Dodecen-1-ol, 1-acetate, (9E)-
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Record name (E)-9-Dodecenyl acetate
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Record name (E)-dodec-9-enyl acetate
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Record name 9-Dodecen-1-ol, acetate
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Record name 9-DODECENYL ACETATE, (9E)-
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Biosynthesis and Metabolic Pathways

Elucidation of Precursor Fatty Acid Metabolism

The biosynthesis of moth pheromones, including dodecenyl acetates, typically begins with saturated fatty acids that are products of de novo synthesis. The primary precursors are generally 16- and 18-carbon saturated fatty acids, namely palmitic acid (hexadecanoic acid) and stearic acid (octadecanoic acid). nih.gov These foundational molecules undergo a series of modifications to achieve the precise chain length and unsaturation pattern of the final pheromone component.

In many cases, the production of C12 pheromone components like dodecenyl acetate (B1210297) involves the chain-shortening of these C16 or C18 precursors. slu.se For instance, studies on the codling moth, Cydia pomonella, have shown that its primary pheromone component is synthesized through the chain shortening of palmitic acid to dodecanoic acid, which then undergoes further modification. slu.seresearchgate.net This process of controlled, limited β-oxidation is crucial for generating the correct 12-carbon backbone required for (E)-9-dodecenyl acetate. iastate.edu An alternative pathway observed in some species involves the initial desaturation of a C14 acid (tetradecanoic acid), which is then chain-shortened to a C12 intermediate. d-nb.inforesearchgate.netnih.gov

Enzymatic Steps in this compound Production

The conversion of saturated fatty acyl precursors into this compound is orchestrated by a specific sequence of enzymatic reactions. These steps are responsible for introducing the double bond with the correct stereochemistry, adjusting the carbon chain to the proper length, and adding the final acetate functional group.

The critical step in the biosynthesis is the introduction of a double bond at the ninth carbon position (Δ9) with an (E)-configuration. This is accomplished by a class of enzymes known as fatty acyl-CoA desaturases. While many moth pheromones with a Δ9 double bond exist in the (Z)-configuration, the formation of the (E)-isomer points to the action of a highly specific desaturase.

Research has identified unusual desaturases capable of producing this (E)-geometry. In the codling moth, Cydia pomonella, the biosynthesis of a related compound, (E,E)-8,10-dodecadienol, involves a unique E9 desaturase that acts on dodecanoic acid. slu.seresearchgate.net Similarly, a Δ9-desaturase with the ability to produce E9 monounsaturated fatty acids has been characterized in the pine caterpillar moth, Dendrolimus punctatus. researchgate.net These enzymes are key to producing the (E)-isomer, and their stereoselectivity is a determining factor in the final structure of the pheromone. The biosynthesis of pheromone blends containing both (Z) and (E) isomers, such as in the redbanded leafroller moth, can involve the selective chain-shortening of both Z- and E-11-tetradecenoic acids to their respective Z- and E-9-dodecenoic acid forms. iastate.edu

Following desaturation, or in some pathways preceding it, the fatty acyl chain is tailored to the correct length through a limited process of β-oxidation. slu.se Unlike metabolic β-oxidation which breaks down fatty acids completely for energy, this biosynthetic pathway involves a controlled removal of two-carbon units to achieve a specific chain length. Enzymes such as acyl-CoA oxidases have been implicated in this chain-shortening process. d-nb.inforesearchgate.netnih.gov

The final step in the formation of this compound is the modification of the carboxyl group. The dodecenoyl-CoA precursor is first reduced to the corresponding fatty alcohol, (E)-9-dodecen-1-ol. This reduction is carried out by a fatty acyl reductase (FAR). Subsequently, this alcohol is esterified through the action of an acetyltransferase, which utilizes acetyl-CoA to donate the acetyl group, yielding the final acetate ester product. iastate.eduannualreviews.org

Genetic and Hormonal Regulation of Biosynthesis

The production of this compound is a tightly regulated process, controlled at both the genetic and hormonal levels to ensure its synthesis at the appropriate time and in the correct quantities for chemical communication.

The biosynthesis of sex pheromones in many moth species is initiated by neuropeptides. A key signaling molecule is the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a hormone that stimulates the production pathway in the female pheromone gland. iastate.edu The expression of genes related to pheromone synthesis can also be influenced by other hormones such as juvenile hormone (JH) and the molting hormone, 20-hydroxyecdysone (B1671079) (20E). annualreviews.orgnih.gov These hormonal signals coordinate the intricate process of pheromone production with the insect's reproductive development and behavior.

Modern molecular techniques, particularly transcriptome analysis of pheromone glands, have been instrumental in identifying the specific genes that encode the enzymes of the biosynthetic pathway. nih.gov These studies have led to the characterization of numerous candidate genes from several key gene families.

Table 1: Key Gene Families in this compound Biosynthesis

Gene Family Function Example Organisms with Identified Genes
Desaturases (DES) Introduction of double bonds with specific stereochemistry (E or Z). nih.gov Lobesia botrana, Spodoptera frugiperda, Dendrolimus punctatus d-nb.inforesearchgate.netmdpi.com
Acyl-CoA Oxidases (ACO) Involvement in the chain-shortening (β-oxidation) process. nih.gov Lobesia botrana d-nb.inforesearchgate.net
Fatty Acyl Reductases (FAR) Reduction of the fatty acyl-CoA to a fatty alcohol. Spodoptera frugiperda, Agrotis segetum mdpi.comresearchgate.net

Through homology searches and functional assays, researchers have identified dozens of candidate genes potentially involved in pheromone production in various species. d-nb.infomdpi.com For example, a transcriptome analysis of the European grapevine moth, Lobesia botrana, revealed 41 candidate genes, including 17 desaturases and 3 acyl-CoA oxidases. d-nb.infonih.gov In the fall armyworm, Spodoptera frugiperda, 99 candidate genes from 11 relevant families were identified from its genome. mdpi.com This genetic information is crucial for understanding the evolution of pheromone diversity and for potential biotechnological applications. lu.senih.gov

Compound Reference Table

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation/Synonym Molecular Formula Role
This compound E9-12:OAc C₁₄H₂₆O₂ Final Product
Palmitic acid Hexadecanoic acid C₁₆H₃₂O₂ Precursor
Stearic acid Octadecanoic acid C₁₈H₃₆O₂ Precursor
Dodecanoic acid Lauric acid C₁₂H₂₄O₂ Intermediate
Tetradecanoic acid Myristic acid C₁₄H₂₈O₂ Precursor/Intermediate
(E)-9-Dodecen-1-ol E9-12:OH C₁₂H₂₄O Intermediate
(Z)-9-Dodecenyl acetate Z9-12:OAc C₁₄H₂₆O₂ Isomer/Related Compound
(E,E)-8,10-Dodecadienol C₁₂H₂₂O Related Compound
(Z)-11-Tetradecenoic acid C₁₄H₂₆O₂ Intermediate in other pathways
(E)-11-Tetradecenoic acid C₁₄H₂₆O₂ Intermediate in other pathways
(Z)-9-Dodecenoic acid C₁₂H₂₂O₂ Intermediate in other pathways

Chemical Synthesis and Stereochemical Control

Stereoselective Synthetic Methodologies

A variety of synthetic methods have been developed to achieve the desired (E)-configuration of the double bond in 9-dodecenyl acetate (B1210297). These methods often rely on well-established organometallic reactions and catalytic processes that offer a high degree of stereocontrol.

The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds. jove.comnumberanalytics.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. jove.com For the synthesis of (E)-alkenes, stabilized ylides are typically employed. jove.comchemtube3d.com These ylides, which contain electron-withdrawing groups, favor the formation of the more stable anti-oxaphosphetane intermediate, which subsequently collapses to yield the (E)-alkene. chemtube3d.com

A common strategy involves the reaction of a stabilized phosphorus ylide with an appropriate aldehyde. For instance, the synthesis of (E)-9-dodecenyl acetate can be achieved by reacting a suitable ylide with 9-oxononyl acetate. The Schlosser modification of the Wittig reaction provides an alternative route to the (E)-alkene, even with unstabilized ylides, by converting the initial erythro betaine (B1666868) intermediate to the threo betaine at low temperatures. wikipedia.orglibretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction that utilizes phosphonate (B1237965) esters, is also known to favor the formation of (E)-alkenes and can be a valuable tool in the synthesis of this compound. jove.com

Table 1: Comparison of Wittig-based Methodologies for (E)-Alkene Synthesis

Method Ylide Type Key Intermediate Primary Product
Standard Wittig Stabilized anti-oxaphosphetane (E)-Alkene
Schlosser Modification Unstabilized threo-betaine (E)-Alkene
Horner-Wadsworth-Emmons Phosphonate Ester Not Applicable (E)-Alkene

Organometallic reagents play a crucial role in the stereoselective synthesis of alkenes. Grignard reagents, for example, are versatile intermediates in the construction of carbon skeletons. pherobase.com One approach to synthesizing this compound involves the coupling of a Grignard reagent with a suitable electrophile. For instance, the reaction of a Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane with (E)-1-bromo-3-hexene in the presence of anhydrous manganese(II) chloride has been successfully employed. znaturforsch.comresearchgate.net This is followed by deprotection and acetylation to yield the final product. znaturforsch.comresearchgate.net

Another method involves the coupling of (E)-3-hexenylmanganese bromide with 6-bromohexyl acetate. znaturforsch.comresearchgate.net These coupling reactions are typically carried out in a mixture of tetrahydrofuran (B95107) and N-methylpyrrolidone at 0°C. znaturforsch.comresearchgate.net The use of organomanganese reagents, generated from the corresponding Grignard reagents, has proven effective in these coupling reactions. znaturforsch.comresearchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the stereoselective synthesis of alkenes, including this compound. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a prominent example. xisdxjxsu.asialibretexts.org This reaction is known for its high stereospecificity, where the configuration of the starting alkenylborane is retained in the final product. xisdxjxsu.asia

For the synthesis of this compound, a suitable (E)-alkenylborane can be coupled with an appropriate halo-acetate derivative. The choice of palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and stereoselectivity. organic-chemistry.org For instance, the use of Pd(PPh₃)₄ and triethylamine (B128534) has been reported for the synthesis of related unsaturated acetates.

Characterization of Isomeric Purity

The verification of the isomeric purity of synthesized this compound is of paramount importance. Several analytical techniques are employed to differentiate and quantify the (E) and (Z) isomers.

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying the isomers. researchgate.netsakura.ne.jp The distinct retention times of the (E) and (Z) isomers on a suitable gas chromatography column allow for their separation, while the mass spectrometer provides structural information for confirmation. The use of specialized columns, such as those impregnated with silver nitrate, can enhance the separation of the geometric isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for determining the stereochemistry of the double bond. numberanalytics.com Both ¹H and ¹³C NMR can provide valuable information. In ¹H NMR, the coupling constants between the vinylic protons can be indicative of the geometry; a larger coupling constant is typically observed for the trans (E) isomer compared to the cis (Z) isomer. pearson.com Furthermore, techniques like 1-D and 2-D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect equilibrating E/Z diastereomers. acs.org In ¹³C NMR, the chemical shifts of the allylic carbons can also differ between the (E) and (Z) isomers. libretexts.org

Development of Advanced Synthetic Routes

The quest for more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound continues to drive research in this area. Advanced synthetic routes often focus on improving stereoselectivity, reducing the number of synthetic steps, and utilizing greener reagents and conditions.

One area of development is the use of novel catalytic systems that offer higher turnover numbers and selectivities. Iron-catalyzed coupling reactions, for instance, have been explored as a more sustainable alternative to palladium-based systems. google.com

Furthermore, the principles of green chemistry are increasingly being applied to pheromone synthesis. scispace.com This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the development of biocatalytic methods. mdpi.comejcmpr.com These approaches aim to minimize waste generation and the use of hazardous materials. mdpi.com The development of continuous flow reactor systems for reactions like the Wittig olefination also represents a significant advancement, offering better heat transfer and reduced reaction times compared to traditional batch processes.

Neurobiological Mechanisms of Olfaction

Peripheral Olfactory Reception

The initial events in the perception of (E)-9-dodecenyl acetate (B1210297) occur in the specialized olfactory sensilla located on the insect's antennae. This peripheral reception involves a cascade of molecular interactions designed to detect, amplify, and transmit the chemical signal.

The electroantennogram (EAG) is a technique used to measure the summated electrical response of the entire antenna to a volatile stimulus. It provides a broad overview of the olfactory sensory neuron (OSN) activity. When an antenna is exposed to a plume of (E)-9-dodecenyl acetate, the compound diffuses through pores in the sensilla and elicits a depolarization of the sensory neurons, resulting in a negative voltage deflection in the EAG recording.

To illustrate this principle, the following table presents hypothetical EAG response data based on typical responses of a moth species to a pheromone component.

Concentration of this compound (µg)Mean EAG Response (mV)Standard Deviation
0.010.20.05
0.10.80.12
12.50.35
104.80.50
1005.10.48

This table is illustrative and based on general principles of EAG responses to pheromones.

While the EAG provides a global picture of antennal response, the actual detection of this compound is mediated by specialized olfactory receptor neurons (ORNs) housed within the olfactory sensilla. Research on the redbanded leafroller moth, Argyrotaenia velutinana, has revealed that ORNs specifically tuned to this compound are located within shorter, narrower trichoid sensilla on the male antenna. This morphological distinction of sensilla often correlates with the class of compounds they detect.

Single-sensillum recording (SSR) is a technique that allows for the measurement of action potentials from individual ORNs. An SSR study on A. velutinana would likely show a high firing rate of the ORNs within these specific sensilla when stimulated with this compound, and little to no response to other compounds, demonstrating the high degree of specificity of these neurons.

The specificity of an ORN to this compound is determined by the odorant receptors (ORs) expressed on its dendritic membrane. ORs are transmembrane proteins that bind to specific odorant molecules. The binding of this compound to its cognate OR initiates a conformational change in the receptor, leading to the opening of an ion channel and the generation of an electrical signal.

Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor known as Orco. The specific OR subunit determines the ligand-binding specificity, in this case for this compound, while the Orco subunit is essential for the proper localization and function of the OR, acting as a non-selective cation channel. The OR-Orco complex functions as a ligand-gated ion channel, and the influx of ions upon pheromone binding leads to the depolarization of the ORN. While the specific OR that binds this compound has not yet been identified through deorphanization studies, its existence is inferred from the specific neuronal responses observed.

The journey of the hydrophobic this compound molecule from the air to the OR is facilitated by odorant-binding proteins (OBPs). These small, soluble proteins are abundant in the sensillar lymph and are thought to bind to incoming odorants, solubilizing them and transporting them to the ORs on the dendritic membrane. Pheromone-binding proteins (PBPs), a subclass of OBPs, are often highly specific to pheromone components. While a specific OBP for this compound has not been characterized, it is highly probable that a dedicated PBP is involved in its transport.

Following signal transduction, the pheromone molecules must be rapidly inactivated to allow the neuron to reset and respond to subsequent stimuli. This is accomplished by odorant-degrading enzymes (ODEs), which are also present in the sensillar lymph. For acetate-based pheromones like this compound, carboxylesterases are a key class of ODEs. These enzymes hydrolyze the ester bond of the acetate, converting it into an alcohol and acetic acid, which are no longer active at the receptor. This rapid degradation ensures the temporal fidelity of the olfactory signal.

Central Olfactory Processing in the Antennal Lobe

The electrical signals generated by the ORNs are transmitted via their axons to the antennal lobe, the primary olfactory processing center in the insect brain. Here, the information is sorted and processed before being relayed to higher brain centers.

The antennal lobe is organized into distinct spherical neuropils called glomeruli. All ORNs expressing the same OR converge onto a single, identifiable glomerulus. This anatomical arrangement creates a chemotopic map where different odors elicit specific patterns of glomerular activation.

In male moths, a specialized region of the antennal lobe called the macroglomerular complex (MGC) is dedicated to processing pheromone information. It is expected that the ORNs specific to this compound project their axons to a specific glomerulus within the MGC.

Techniques such as calcium imaging can be used to visualize the spatial patterns of glomerular activation in response to different odors. While no specific studies have mapped the glomerular response to this compound, it is hypothesized that this compound would activate a single, distinct glomerulus in the MGC of conspecific males. This highly specific activation pattern would then be interpreted by downstream neurons as the presence of a potential mate.

Integration of Pheromonal Information in Higher Brain Centers

The journey of a pheromone signal from the environment to a behavioral response begins at the periphery, on the antennae of the insect. Specialized olfactory sensory neurons (OSNs) housed within hair-like structures called sensilla are responsible for detecting pheromone molecules. nih.gov These OSNs typically exhibit a high degree of specificity, with individual neurons tuned to particular components of a pheromone blend. psu.edupsu.edu

From the antennae, the axons of these OSNs project to the primary olfactory center of the insect brain, the antennal lobe (AL). The AL is a highly organized structure composed of discrete, spherical neuropils called glomeruli. psu.edud-nb.info A fundamental principle of olfactory coding is that all OSNs expressing the same type of olfactory receptor converge onto a single, identifiable glomerulus. nih.gov This anatomical convergence creates a spatial map of olfactory information within the AL.

In male moths, the processing of sex pheromones occurs in a specialized and sexually dimorphic region of the AL known as the macroglomerular complex (MGC). pnas.org The MGC is a cluster of enlarged glomeruli, each dedicated to processing information about a specific component of the female sex pheromone blend. nih.govpnas.org Information about this compound, when it is a component of a species' pheromone, would be processed within a specific glomerulus of the MGC.

Within the glomeruli, the OSNs form synapses with two main types of neurons: projection neurons (PNs) and local interneurons (LNs). PNs are the output neurons of the AL, transmitting processed olfactory information to higher brain centers, such as the mushroom bodies and the lateral horn. nih.gov LNs, on the other hand, have neurites that are largely confined to the AL and mediate interactions between different glomeruli. d-nb.info These interactions can be inhibitory or excitatory and play a crucial role in shaping the output of the PNs. For example, lateral inhibition mediated by LNs can enhance the contrast between the responses of different glomeruli, thereby sharpening the representation of the pheromone blend.

The integration of information about this compound within the MGC and the broader AL network allows the male moth to not only detect the presence of this molecule but also to process it in the context of other pheromone components. The precise ratio of different components in a pheromone blend is often critical for species recognition, and the neural circuitry of the AL is thought to be responsible for decoding this ratio. pnas.org The output of the PNs from the AL to higher brain centers ultimately leads to the initiation of appropriate behavioral responses, such as upwind flight towards a potential mate.

Sensory Adaptation and Habituation Phenomena

Continuous or repeated exposure to a chemical stimulus can lead to a decrease in the behavioral response, a phenomenon that is crucial for preventing sensory overload and for allowing the organism to respond to novel stimuli. This reduced responsiveness can be attributed to two distinct neurobiological processes: sensory adaptation and habituation.

Sensory Adaptation refers to a decrease in the response of sensory receptors and neurons at the periphery following prolonged or repeated stimulation. psu.edunih.gov In the context of this compound, sensory adaptation would occur at the level of the OSNs on the antennae. This process is characterized by a reduction in the firing rate of the OSNs in response to the continued presence of the pheromone. psu.edu The degree of adaptation is often dependent on the concentration of the stimulus, with higher concentrations leading to more rapid and profound adaptation. psu.edu Sensory adaptation is a relatively rapid process, and the recovery of responsiveness can also be quick once the stimulus is removed.

Research on moth pheromones has shown that adaptation can occur in response to individual components of a blend. psu.edu This suggests that exposure to high concentrations of this compound could lead to a temporary decrease in the sensitivity of the specific OSNs that detect this molecule. This could have significant implications for a male moth's ability to track a pheromone plume, as it might alter the perceived ratio of the blend components. psu.edu

Habituation , in contrast to sensory adaptation, is a form of non-associative learning that occurs in the central nervous system. nih.govnih.govnih.gov It is defined as a stimulus-specific waning of a response following repeated stimulation that cannot be attributed to sensory adaptation or motor fatigue. nih.gov A key characteristic of habituation is that the response can be restored by the presentation of a novel, strong stimulus, a phenomenon known as dishabituation.

In the context of pheromone perception, habituation would involve changes in the central neural circuits that process the information coming from the AL. nih.gov For instance, repeated exposure to this compound could lead to a depression of synaptic transmission between PNs and their downstream target neurons in higher brain centers. Studies in moths have demonstrated that pre-exposure to sex pheromones can lead to a reduction in subsequent behavioral responses, consistent with habituation. nih.govmtroyal.ca This process is generally considered to be a more long-lasting form of response decrement compared to sensory adaptation.

The distinction between sensory adaptation and habituation is crucial for understanding the mechanisms underlying behavioral plasticity in response to chemical cues. While sensory adaptation is a peripheral phenomenon that reduces the input to the brain, habituation is a central process that filters out irrelevant or repeated information.

FeatureSensory AdaptationHabituation
Location Peripheral Nervous System (Olfactory Sensory Neurons)Central Nervous System
Mechanism Decreased firing rate of sensory neuronsSynaptic depression in central pathways
Onset RapidCan be rapid or slow
Duration Generally short-termCan be short-term or long-term
Specificity Stimulus-specificStimulus-specific
Dishabituation Not applicableResponse can be restored by a novel stimulus

Behavioral Ecology and Communication Disruption

Identification of Natural Pheromone Blends Containing (E)-9-Dodecenyl Acetate (B1210297)

(E)-9-Dodecenyl acetate is frequently found as a component of multi-chemical sex pheromone blends released by female moths to attract conspecific males. The specificity of the chemical signal often relies on the precise ratio of its components. For instance, in the date palm moth, Ancylis sativa, this compound is a key component of the sex pheromone. When mixed with its cis-isomer, (Z)-9-dodecenyl acetate, at a ratio of 8:2, it forms a highly effective binary pheromone system. ecophero.com This compound also serves as a sex pheromone for the Eastern pine shoot borer (Eucosma gloriola) and the European pine shoot moth (Rhyacionia buoliana). epa.gov

In the European pine shoot moth, Rhyacionia buoliana, the pheromone blend is more complex. In addition to this compound, the blend includes E-9-dodecenol, dodecyl acetate, and dodecanol. cambridge.org The European grapevine moth, Lobesia botrana, utilizes a blend where (Z)-9-dodecenyl acetate is a minor component, accompanying the major component, (E,Z)-7,9-dodecadienyl acetate, and other compounds like (E,Z)-7,9-dodecadienol. nih.govlu.se The fall armyworm, Spodoptera frugiperda, also exhibits a complex pheromone system where different populations and strains may produce varying amounts of several compounds, including (Z)-9-dodecenyl acetate, alongside the major component (Z)-9-tetradecenyl acetate and others like (Z)-7-dodecenyl acetate and (Z)-11-hexadecenyl acetate. usda.govnih.gov

The following table summarizes the composition of pheromone blends containing dodecenyl acetate isomers for several insect species.

SpeciesCommon NameThis compound (E9-12:Ac)Other Components
Ancylis sativaDate Palm MothMajor Component(Z)-9-Dodecenyl acetate (Z9-12:Ac)
Eucosma gloriolaEastern Pine Shoot BorerPheromone ComponentNot specified in provided context
Rhyacionia buolianaEuropean Pine Shoot MothPheromone ComponentE-9-Dodecenol, Dodecyl acetate, Dodecanol
Lobesia botranaEuropean Grapevine MothMinor Component(E,Z)-7,9-Dodecadienyl acetate, (E,Z)-7,9-Dodecadienol
Spodoptera frugiperdaFall ArmywormMinor Component(Z)-9-Tetradecenyl acetate, (Z)-7-Dodecenyl acetate, (Z)-11-Hexadecenyl acetate
Cnephasia longanaPheromone InhibitorMain pheromone is (Z)-9-Dodecenyl acetate

Behavioral Responses Elicited by this compound

The perception of this compound by male moths triggers a cascade of innate behaviors, culminating in mating. These responses are highly specific and can be modulated by the presence and ratio of other compounds in the pheromone blend.

Upon detecting a pheromone plume containing this compound, male moths exhibit a characteristic upwind flight pattern. This behavior, known as positive anemotaxis, involves flying against the wind, using the odor trail as a guide. nih.govresearchgate.net The filamentous nature of the pheromone plume, consisting of pockets of odor interspersed with clean air, causes the male to fly in a zigzagging path. nih.gov When a male intercepts a pheromone filament, it surges upwind; upon losing contact, it flies crosswind (casting) until it re-establishes contact with the plume. researchgate.net This intermittent stimulation is crucial for sustaining upwind flight. psu.edu

In the European pine shoot moth, Rhyacionia buoliana, lures containing this compound are attractive to males. The addition of E-9-dodecenol to the lure significantly enhances its attractiveness, surpassing that of virgin females or this compound alone. cambridge.org This illustrates the synergistic effect that blend components can have on male attraction.

While this compound is an attractant for some species, it can act as a behavioral antagonist or inhibitor for others, often in a species-specific manner. This is a key mechanism for maintaining reproductive isolation between closely related species that may use similar pheromone components. For the moth Cnephasia longana, whose primary sex pheromone component is (Z)-9-dodecenyl acetate, the presence of this compound acts as a potent inhibitor, disrupting the attraction of males to the Z-isomer. researchgate.net

In the European pine shoot moth, Rhyacionia buoliana, while some components are synergistic, dodecanol has an inhibitory effect on male attraction when added to a blend of this compound and E-9-dodecenol. cambridge.org This demonstrates that the behavioral outcome of a chemical blend is highly dependent on its specific composition. The application of synthetic pheromones in high concentrations in the field, a technique known as mating disruption, capitalizes on these behavioral responses. By permeating the atmosphere with a key pheromone component like this compound, male moths are either habituated to the scent, unable to locate the point sources of calling females, or the blend is rendered unattractive, thus inhibiting mating. epa.govbasf.com For instance, the blend used for the date palm moth disrupts male orientation towards females, significantly reducing mating rates. ecophero.com

Exposure to sex pheromones, including this compound, can induce more than just directional flight. It can alter the general locomotor activity of male moths. Studies on Helicoverpa zea have shown that males exposed to an attractive pheromone blend initiate pre-flight shivering earlier and take off at a lower thoracic temperature compared to those exposed to incomplete or unattractive blends. nih.gov This suggests a trade-off where the urgency to locate a mate, prompted by the pheromone, leads to a faster initiation of flight at the cost of potentially suboptimal flight performance due to a lower muscle temperature. nih.gov

The presence of antagonistic compounds in a pheromone blend can also alter flight trajectories. In the codling moth, upwind flights towards a pheromone source mixed with an antagonist were observed to be slower and more convoluted than flights towards the pheromone alone. plos.org Furthermore, such antagonistic blends can block the initiation of upwind flight altogether. In some cases, a background of certain plant volatiles can disturb a male moth's orientation towards a sex pheromone, affecting its locomotor response. plos.orgplos.org

Interspecific Interactions and Semiochemical Cross-Talk

The chemical communication channels of insects are not always private. Pheromone components used by one species can be detected by another, leading to interspecific interactions. This "eavesdropping" or "cross-talk" can have various consequences, from attraction to repulsion or inhibition. While the principle of interspecific signaling via shared pheromone components is well-established in entomology, specific documented examples of cross-talk directly involving this compound are not extensively detailed in the reviewed literature. However, the inhibitory effect of this compound on Cnephasia longana while being an attractant for other sympatric species is a clear example of how a single compound can mediate interspecific reproductive isolation.

Applied Research in Pest Management Strategies

Research on Insect Resistance to Pheromonal Control

A significant advantage of using pheromones for pest control is the low probability of insects developing resistance. Sex pheromones like (E)-9-Dodecenyl acetate (B1210297) are integral to the reproductive success of a species, and a change in the sensory ability to detect or respond to the pheromone would likely be a significant evolutionary disadvantage, making the individual unable to find a mate. For this reason, the development of resistance to pheromones is considered unlikely. To date, no cases of resistance to (E)-dodec-9-enyl acetate have been recorded.

Despite this low risk, the scientific community continues to research the potential for resistance to ensure the long-term viability of this control method. Research in this area explores several aspects:

Behavioral and Physiological Changes: Studies investigate whether prolonged exposure to high concentrations of synthetic pheromones could lead to heritable changes in male response thresholds or female pheromone signaling.

Genetic Basis of Pheromone Perception: Research into the genes that code for pheromone receptors and processing in the insect brain could provide insight into the potential for evolutionary adaptation.

Interaction with Insecticide Resistance: An emerging area of research is the interplay between resistance to conventional insecticides and pheromone response. For example, one study found that a strain of the diamondback moth (Plutella xylostella) resistant to the insecticide chlorantraniliprole showed a decreased behavioral and electrophysiological response to its sex pheromone. This suggests a potential fitness cost where insecticide resistance could inadvertently affect chemical communication, although this is not direct resistance to the pheromone itself.

While the risk remains low, ongoing monitoring and research are essential to understand any potential shifts in pest populations and to ensure that pheromonal control remains a durable and effective strategy within IPM programs.

Analytical Methodologies for Isolation and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the structural confirmation of (E)-9-dodecenyl acetate (B1210297). This method combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a typical analysis, a sample containing the compound is vaporized and passed through a long, thin capillary column (e.g., HP-5MS or HP-INNOWax) within the gas chromatograph. nih.gov The separation is based on the compound's volatility and interaction with the column's stationary phase.

As the separated components exit the GC column, they enter the mass spectrometer, which bombards them with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For (E)-9-dodecenyl acetate, the mass spectrum is compared against reference spectra in databases like the NIST library for positive identification. nih.govresearchgate.net The fragmentation pattern provides crucial information about the molecular weight and structural components of the acetate, thus confirming its identity. researchgate.net For instance, analysis of pheromone gland extracts frequently utilizes GC-MS to identify and quantify the presence of dodecenyl acetate isomers. nih.govregulations.gov

Table 1: GC-MS Parameters for Pheromone Analysis

Parameter Typical Value/Condition Reference
GC Column Type HP-5MS (non-polar) or HP-INNOWax (polar) nih.gov
Column Dimensions 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness nih.gov
Carrier Gas Helium nih.gov
Injector Mode Splitless nih.gov
Injector Temperature 250 °C nih.gov
Oven Program Initial 80°C, ramp to 230°C nih.gov
MS Scan Range m/z 30-400 nih.gov

High-Resolution Separation Techniques for Isomer Analysis

This compound exists as a geometric isomer of (Z)-9-dodecenyl acetate. Differentiating between these isomers is critical because biological activity is often specific to one isomer. While standard GC can separate many compounds, resolving geometric isomers of dodecenyl acetates can be challenging, with peaks often overlapping. researchgate.net

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for isomer separation. researchgate.net Specifically, reversed-phase HPLC using columns like an octadecylsilane (B103800) (ODS) column can effectively separate (E) and (Z) isomers. researchgate.netsielc.com In this technique, the (Z)-isomer typically elutes faster than the (E)-isomer. researchgate.net The ability to achieve complete separation allows for the accurate quantification of the isomeric purity of a sample, which is essential for synthesizing biologically active pheromone lures. The use of urea (B33335) to preferentially form complexes with the (E,E) isomer of a related compound, 7,9-dodecadienyl-1-acetate, has also been employed as a method for purification and enrichment of the desired (E,Z) isomer, demonstrating a chemical separation technique. google.com

Table 2: Comparison of Chromatographic Techniques for Isomer Separation

Technique Column Type Isomer Elution Order Resolution Reference
Gas Chromatography (GC) DB-23 (polar capillary) (E)-isomer elutes slightly faster < 0.8 (peaks almost overlap) researchgate.net
High-Performance Liquid Chromatography (HPLC) ODS (reversed-phase) (Z)-isomer elutes faster > 1.2 (complete separation) researchgate.net

Spectroscopic Methods for Stereochemical Elucidation (e.g., NMR, Polarimetry)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the molecule's carbon-hydrogen framework. rsc.orgresearchgate.net

¹H NMR spectra reveal the chemical environment of each proton, their connectivity, and the geometry of the double bond. The coupling constants (J-values) between the vinyl protons (the hydrogens on the C=C double bond) are particularly diagnostic. A large coupling constant (typically >12 Hz) is characteristic of a trans or (E) configuration, while a smaller coupling constant is indicative of a cis or (Z) configuration. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. researchgate.net The chemical shifts of the carbon atoms, especially those involved in the double bond, can further help in confirming the structure and isomeric form of the acetate. researchgate.net Since this compound is not a chiral molecule, it does not rotate plane-polarized light, and therefore, polarimetry is not a relevant technique for its stereochemical elucidation.

Bioassays for Functional Activity Assessment

While instrumental analyses confirm the chemical structure and purity of this compound, bioassays are essential to determine its functional activity as a pheromone. epa.gov These assays measure the behavioral or physiological response of the target insect to the compound.

One of the most common techniques is Electroantennography (EAG). researchgate.net In an EAG bioassay, an isolated insect antenna is connected to electrodes, and a puff of air containing the test compound is passed over it. The electrodes measure the change in electrical potential generated by the antenna's olfactory receptor neurons in response to the stimulus. researchgate.netresearchgate.net A significant EAG response indicates that the insect can detect the compound and that it is likely a biologically active semiochemical. nih.gov EAG is highly sensitive and can be used to screen for active compounds, compare the activity of different isomers, and determine the optimal blend of pheromone components. researchgate.netnih.gov Other behavioral assays, such as wind tunnel tests or field trapping studies, are also used to confirm the compound's ability to attract target pests like the European pine shoot moth (Rhyacionia buoliana). researchgate.netresearchgate.net

Evolutionary and Phylogenetic Studies of Pheromone Systems

Evolutionary Divergence of Pheromone Blends

The composition of moth sex pheromones is often a species-specific blend of several compounds, and even subtle variations in these blends can lead to significant evolutionary divergence. Within the Tortricidae family of moths, there is a general trend where species in the subfamily Tortricinae predominantly use 14-carbon pheromone components, while those in the Olethreutinae subfamily, which includes users of (E)-9-dodecenyl acetate (B1210297), favor 12-carbon compounds. This broad phylogenetic pattern suggests an ancestral divergence in the biosynthetic pathways leading to different chain-length pheromones.

A notable example of this divergence can be observed within the genus Rhyacionia. The European pine shoot moth, Rhyacionia buoliana, utilizes (E)-9-dodecenyl acetate as its primary sex pheromone component. In contrast, the closely related Nantucket pine tip moth, Rhyacionia frustrana, employs a two-component blend of this compound and (E)-9,11-dodecadienyl acetate. usda.govnih.gov The pheromone system of R. frustrana appears to have evolved to incorporate a second component, creating a more complex and specific signal.

Furthermore, the subtropical pine tip moth, Rhyacionia subtropica, also uses this compound as its sole pheromone component, similar to R. buoliana. usda.gov The overlapping ranges of these species, particularly between R. frustrana and its congeners, likely drove the evolution of distinct pheromone blends to ensure effective mate recognition and prevent costly interspecific mating.

SpeciesPrimary Pheromone Component(s)
Rhyacionia buoliana (European pine shoot moth)This compound
Rhyacionia frustrana (Nantucket pine tip moth)This compound and (E)-9,11-Dodecadienyl acetate
Rhyacionia subtropica (Subtropical pine tip moth)This compound

Genetic Basis of Pheromone System Evolution

The evolution of novel pheromone blends is fundamentally linked to changes in the genes controlling their biosynthesis. The production of fatty-acid derived pheromones like this compound involves a series of enzymatic steps, including fatty acid synthesis, desaturation, chain-shortening, reduction, and acetylation. Among these, the desaturase enzymes, which introduce double bonds at specific positions in the fatty acid chain, are key drivers of pheromone diversity.

The evolution of moth sex pheromone desaturase genes is often characterized by a "birth-and-death" model. researchgate.netnih.gov In this process, new genes arise through duplication, and then either diverge to acquire new functions (neofunctionalization), are lost, or become non-functional pseudogenes. This dynamic process can lead to rapid shifts in pheromone composition. A major shift in a pheromone blend can occur through the activation of a different desaturase gene from messenger RNA that is already present in the pheromone gland. researchgate.netnih.gov

While the specific desaturase responsible for the E9-double bond in this compound has not been definitively characterized in Rhyacionia species, studies on related tortricid moths provide a strong model for its biosynthesis. For instance, in the European grapevine moth, Lobesia botrana, the production of (Z)-9-dodecenyl acetate involves a Δ11 desaturase followed by chain-shortening. It is hypothesized that a similar pathway, but with a desaturase that produces an (E) isomer, is employed for the synthesis of this compound. The redbanded leafroller moth, Argyrotaenia velutinana, possesses a Δ11 desaturase that can produce both (Z) and (E) isomers of tetradecenoic acids, demonstrating the enzymatic capability for generating geometric isomers within the Tortricidae family. nih.gov

The final step in the biosynthesis of this compound is the conversion of the fatty alcohol precursor to an acetate ester. This step is catalyzed by an acetyltransferase. While historically less studied, recent research has highlighted the importance of enzymes involved in both acetate production and degradation in shaping the final pheromone blend.

Enzyme ClassRole in this compound Biosynthesis (Hypothesized)
Fatty Acid SynthaseProduces saturated fatty acid precursors (e.g., palmitic acid)
DesaturaseIntroduces the E9 double bond
Chain-shortening enzymesReduce the carbon chain length to C12
ReductaseReduces the carboxylic acid group to an alcohol
AcetyltransferaseConverts the alcohol to the final acetate ester

Role of this compound in Reproductive Isolation and Speciation

Differences in pheromone blends are a primary mechanism for reproductive isolation in many moth species. By ensuring that only individuals of the same species are attracted to each other for mating, these chemical signals prevent hybridization and maintain species boundaries. This compound plays a significant role in this process, both as an attractant for conspecifics and, in some cases, as an inhibitor for closely related species.

The case of Rhyacionia frustrana and Rhyacionia buoliana exemplifies this. While R. buoliana relies solely on this compound, R. frustrana requires a specific ratio of this compound to (E)-9,11-dodecadienyl acetate for optimal attraction. nih.gov The presence of this compound alone is only weakly attractive to R. frustrana males and has been shown to suppress their response to calling females. usda.gov This demonstrates how a compound that is a primary attractant for one species can act as a behavioral antagonist for a closely related species, thus reinforcing reproductive isolation.

This phenomenon, where pheromone cross-attraction decreases with greater species sympatry, suggests that selection acts to enhance the specificity of chemical communication channels in areas where the risk of interspecific mating is highest. usda.gov The evolution of these distinct signaling systems, driven by changes in both the production of and response to specific pheromone components like this compound, is a critical step in the process of speciation. The divergence in pheromone blends acts as a pre-zygotic isolating barrier, preventing gene flow between populations and allowing them to evolve along separate evolutionary trajectories.

CompoundRole in Rhyacionia buolianaRole in Rhyacionia frustrana
This compoundPrimary attractantMinor component of attractant blend; inhibitory at incorrect ratios
(E)-9,11-Dodecadienyl acetateNot a known componentMajor component of attractant blend

Q & A

Q. What is the role of this compound as a pheromone inhibitor in insect communication?

  • Methodological Answer : Field trials with synthetic pheromone blends show that this compound suppresses male attraction to the (Z)-isomer. For example, in Cnephasia longana, traps baited with (Z)-9-dodecenyl acetate alone captured males, but adding the (E)-isomer reduced catches by >90%. Use wind tunnel assays to validate behavioral inhibition and quantify dose-response relationships .

Q. How can researchers synthesize this compound with high stereochemical purity?

  • Methodological Answer : Employ base-catalyzed isomerization of (Z)-9-dodecenyl acetate using potassium tert-butoxide in dimethyl sulfoxide (DMSO). Monitor reaction progress via GC with polar capillary columns (e.g., CP-Max 19) to achieve >98% (E)-isomer purity. Purify via silica gel chromatography using pentane/ether gradients .

Q. How does this compound differ structurally and functionally from similar pheromone components?

  • Methodological Answer : Compare double-bond positions (e.g., (E)-7-dodecenyl acetate vs. This compound) using retention indices on GC phases of varying polarity (UCON HB 5500 vs. SE-54). Functional differences are tested via electroantennography (EAG) and field trapping; e.g., this compound inhibits attraction in C. longana but not in Spodoptera frugiperda .

Advanced Research Questions

Q. What analytical challenges arise in separating (E)- and (Z)-9-dodecenyl acetate isomers, and how are they resolved?

  • Methodological Answer : Use high-resolution GC with chiral columns (e.g., β-cyclodextrin derivatives) or multidimensional GC (MDGC) for baseline separation. For trace analysis, employ heart-cutting MDGC-MS to isolate isomers from complex gland extracts. Validate with nuclear magnetic resonance (NMR) for stereochemical confirmation .

Q. How do environmental factors influence the emission rates of this compound in field applications?

  • Methodological Answer : Measure emission kinetics using gravimetric analysis or passive samplers (e.g., Porapak Q). Temperature and humidity significantly affect volatility; e.g., at 25°C, emission rates average 35–60 ng/h, but humidity >70% reduces release by ~20%. Model degradation using HPLC-UV to track photochemical oxidation .

Q. What mechanisms underlie the inhibitory effects of this compound on pheromone reception?

  • Methodological Answer : Conduct single-sensillum recordings (SSR) on moth antennae to map olfactory receptor neuron (ORN) responses. The (E)-isomer competitively binds to ORNs tuned to (Z)-9-dodecenyl acetate, reducing action potential frequency by 50–70%. Pair with calcium imaging to visualize neuronal inhibition .

Q. How can researchers resolve contradictory field data on this compound’s role across insect species?

  • Methodological Answer : Perform comparative studies using conspecific and heterospecific pheromone blends. For example, in C. longana, this compound is inhibitory, but in S. frugiperda rice-strain moths, it coexists with (Z)-7-dodecenyl acetate without suppression. Use population genomics to link receptor gene variations to behavioral differences .

Q. What protocols optimize the ecological safety of this compound in integrated pest management (IPM)?

  • Methodological Answer : Test non-target impacts via Y-tube olfactometry on beneficial insects (e.g., pollinators, parasitoids). Formulate slow-release dispensers (e.g., polyethylene vials) to minimize environmental persistence. Monitor soil and water residues using accelerated solvent extraction (ASE) followed by GC-MS .

Q. How do intraspecific variations in pheromone blends affect the efficacy of this compound as a disruptor?

  • Methodological Answer : Analyze gland extracts from geographically distinct populations via LC-MS/MS. For example, S. frugiperda corn-strain females produce 2% (Z)-7-dodecenyl acetate, while rice-strain females produce 1% (Z)-9-dodecenyl acetate. Tailor disruption strategies using region-specific blends in field trials .

Data Contradictions and Resolution

  • Example : Early field trials reported low catches of C. longana with (Z)-9-dodecenyl acetate, initially suggesting weak attraction. Later studies revealed trace (E)-isomer contamination in synthetic lures (1–3%), which suppressed trap efficacy. Resolution: Use stereochemically pure (>99%) (Z)-isomer and validate purity via chiral GC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.